3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl-
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Overview
Description
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- is a chemical compound belonging to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- typically involves the following steps:
Formation of the Triazolone Core: The triazolone core can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The butoxy and methoxy groups can be introduced via nucleophilic substitution reactions using appropriate alkyl halides. The methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:
Selection of Catalysts: Using efficient catalysts to enhance reaction rates and yields.
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize product formation.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Hydroxylated triazolones.
Reduction Products: Amino or alcohol derivatives.
Substitution Products: Various substituted triazolones with different functional groups.
Scientific Research Applications
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- depends on its interaction with molecular targets. It may:
Inhibit Enzymes: Bind to active sites of enzymes, blocking their activity.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Disrupt Cellular Processes: Affect cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
3H-1,2,4-Triazol-3-one Derivatives: Compounds with similar triazolone cores but different substituents.
Other Triazoles: Compounds with triazole rings but varying functional groups.
Uniqueness
3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-(3-butoxy-4-methoxyphenyl)-4-methyl- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazole derivatives.
Properties
CAS No. |
117258-25-0 |
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Molecular Formula |
C14H19N3O3 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
3-(3-butoxy-4-methoxyphenyl)-4-methyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C14H19N3O3/c1-4-5-8-20-12-9-10(6-7-11(12)19-3)13-15-16-14(18)17(13)2/h6-7,9H,4-5,8H2,1-3H3,(H,16,18) |
InChI Key |
CYEWSOZUGCJHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C2=NNC(=O)N2C)OC |
Origin of Product |
United States |
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